molecular formula C22H47N B12642598 N,N-Dimethylicosylamine CAS No. 45275-74-9

N,N-Dimethylicosylamine

Cat. No.: B12642598
CAS No.: 45275-74-9
M. Wt: 325.6 g/mol
InChI Key: AYNZRGVSQNDHIX-UHFFFAOYSA-N
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Description

N,N-Dimethylicosylamine is an organic compound belonging to the class of amines. It is characterized by the presence of a dimethylamino group attached to a long alkyl chain. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylicosylamine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with a long-chain alkyl halide. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the controlled addition of reactants and precise temperature control to optimize the reaction efficiency. The final product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylicosylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; low temperatures, inert atmosphere.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate; moderate temperatures.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethylicosylamine finds extensive use in scientific research across multiple disciplines:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other nitrogen-containing compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: this compound derivatives are explored for their pharmacological properties, such as antimicrobial and anticancer activities.

    Industry: It is employed in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethylicosylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the formation of reactive intermediates, which can lead to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-Dimethylicosylamine can be compared with other similar compounds, such as:

    N,N-Dimethyloctylamine: Similar in structure but with a shorter alkyl chain, leading to different physicochemical properties and applications.

    N,N-Dimethylhexylamine: Another related compound with an even shorter alkyl chain, affecting its reactivity and use in different contexts.

    N,N-Dimethyldodecylamine: With a longer alkyl chain, this compound exhibits distinct properties and is used in different industrial applications.

The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and suitability for various applications.

Properties

CAS No.

45275-74-9

Molecular Formula

C22H47N

Molecular Weight

325.6 g/mol

IUPAC Name

N,N-dimethylicosan-1-amine

InChI

InChI=1S/C22H47N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)3/h4-22H2,1-3H3

InChI Key

AYNZRGVSQNDHIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCN(C)C

Origin of Product

United States

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